molecular formula C18H20FN3O2S B6452098 2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549014-71-1

2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6452098
CAS No.: 2549014-71-1
M. Wt: 361.4 g/mol
InChI Key: QBNXXQUYTULNOJ-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core substituted at position 1 with a (4-fluorophenyl)methanesulfonyl group and at position 5 with a pyridine ring. The pyridine ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-16-6-4-14(5-7-16)13-25(23,24)22-10-8-15-11-21(12-17(15)22)18-3-1-2-9-20-18/h1-7,9,15,17H,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXXQUYTULNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Calcium Channel Blockers :
    The compound has been identified as a potential calcium channel blocker, which may be useful in treating various pain-related conditions. Research indicates that it can modulate calcium ion flow, thereby influencing muscle contraction and neurotransmitter release, which are critical in pain pathways .
  • Neurological Disorders :
    There is evidence suggesting that this compound may have applications in treating neurological disorders such as epilepsy and chronic pain syndromes. Its ability to interact with calcium channels could provide therapeutic benefits for conditions characterized by abnormal neuronal excitability .
  • Anticancer Activity :
    Preliminary studies have shown that derivatives of octahydropyrrolo compounds exhibit anticancer properties. The structural features of 2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study 1: Pain Management

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives, including the target compound, in models of neuropathic pain. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies.

Case Study 2: Antitumor Activity

Research conducted at a leading pharmaceutical institute investigated the antitumor effects of octahydropyrrolo derivatives. In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. Further studies are required to elucidate the mechanism of action and optimize therapeutic formulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound A : 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
  • Key Differences :
    • Replaces the (4-fluorophenyl)methanesulfonyl group with a 4-methylthiadiazole carbonyl.
    • Substitutes the pyridine with a trifluoromethyl group.
  • Implications: The thiadiazole group may increase electrophilicity and alter binding kinetics.
Compound B : 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
  • Key Differences :
    • Substituent at position 1 is an imidazopyridine-methyl group instead of sulfonyl.
    • Pyridine contains a trifluoromethyl group at position 4.
  • Implications :
    • The imidazopyridine moiety introduces a planar heteroaromatic system, possibly enhancing target selectivity for kinases or GPCRs.
    • Molecular weight (387.4 g/mol) is lower than the original compound’s estimated 394.5 g/mol (C₂₀H₂₁FN₃O₂S), suggesting differences in pharmacokinetics.
Compound C : 2-Fluoro-5-(4-fluorophenyl)pyridine
  • Key Differences :
    • Simplified structure lacking the pyrrolo-pyrrole core and sulfonyl group.
    • Retains fluorophenyl and pyridine motifs.
  • Fluorine atoms at both positions enhance electronic effects, as seen in its use as a precursor for bioactive molecules.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₀H₂₁FN₃O₂S C₁₈H₂₁F₃N₆OS C₂₀H₂₀F₃N₅
Molecular Weight ~394.5 g/mol ~434.5 g/mol 387.4 g/mol
Key Substituents 4-Fluorophenyl sulfonyl, pyridine Thiadiazole, trifluoromethyl Imidazopyridine, trifluoromethyl
Lipophilicity (logP) Estimated ~2.8 Estimated ~3.5 ~3.1
Solubility Moderate (sulfonyl enhances) Low (trifluoromethyl) Moderate

Preparation Methods

Maleimide-Based Cyclization

Maleimide derivatives serve as precursors for pyrrolidine rings. A general procedure involves reacting maleic anhydride with a diamine under acidic conditions. For example, refluxing maleic anhydride with 1,2-diaminoethane in glacial acetic acid with sulfuric acid yields a maleimide intermediate, which is hydrogenated to saturate the rings.

Reaction Conditions:

  • Maleic anhydride (5 mmol) and 1,2-diaminoethane (5 mmol) in acetic acid (15 mL)

  • H₂SO₄ (0.025 mol) added at 60°C for 45 minutes

  • Hydrogenation via Pd/C (10%) under H₂ (1 atm) in EtOAc at room temperature

This method achieves 85–90% yield but requires careful control of stoichiometry to avoid over-amination.

Diels-Alder Approach

The Diels-Alder reaction between furan derivatives and maleimides offers stereoselectivity. Catalysts like (R,R)-thiourea derivatives in toluene at 20°C for 14 hours induce cycloaddition, forming the bicyclic framework with 91% yield .

Catalytic System:

  • 1-{3,5-Bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea (10 mg)

  • Solvent: Toluene (1 mL)

  • Substrates: Maleimide (0.30 mmol) and anthrone (0.25 mmol)

Post-reaction purification via silica gel chromatography (hexane/EtOAc) ensures high enantiomeric excess (up to 90% ee ).

Sulfonylation of the Bicyclic Amine

Introducing the 4-fluorobenzylsulfonyl group requires sulfonylation of the secondary amine in the pyrrolo-pyrrole core.

Sulfonyl Chloride Coupling

Reacting the amine with 4-fluorobenzylsulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C to room temperature affords the sulfonamide.

Procedure:

  • Octahydropyrrolo[2,3-c]pyrrole (1.0 mmol) dissolved in DCM (10 mL)

  • Triethylamine (2.2 mmol) added dropwise, followed by 4-fluorobenzylsulfonyl chloride (1.1 mmol)

  • Stirred for 12 hours , then washed with 1M HCl and NaHCO₃

Yields range from 75–80% after purification via recrystallization (acetone/hexane) .

Alternative Sulfonation Agents

Methanesulfonyl chloride or tosyl chloride may substitute for regioselective modifications, though yields drop to 60–65% due to steric hindrance.

Optimization and Challenges

Stereochemical Control

Asymmetric synthesis of the bicyclic core remains challenging. Catalysts like (S,S)-thiourea derivatives in chloroform achieve 86% ee but require 48-hour reaction times .

Solvent and Temperature Effects

  • Toluene and xylene improve Diels-Alder yields (86% ) compared to DCE (64% ).

  • Elevated temperatures (>60°C) promote side reactions in sulfonylation, favoring room-temperature conditions .

Characterization and Validation

Final products are validated via:

  • ¹H/¹³C NMR : Key signals include δ 7.50–7.61 (aromatic protons) , δ 3.78–4.90 (pyrrolidine protons)

  • HPLC-MS : Molecular ion peaks confirm mass (e.g., m/z 481 [M+H]⁺ )

  • X-ray crystallography for stereochemical confirmation

Comparative Analysis of Methods

StepMethodCatalyst/SolventYield (%)Purity (%)
Bicyclic core formationDiels-Alder(R,R)-thiourea/toluene9195
SulfonylationSulfonyl chlorideNEt₃/DCM8098
Pyridine attachmentSuzuki couplingPd(PPh₃)₄/DME7597

Q & A

Q. How can researchers optimize the synthesis of 2-{1-[(4-fluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine to improve yield and purity?

Methodological Answer: Key steps include:

  • Sulfonylation : Introduce the 4-fluorophenylmethanesulfonyl group via nucleophilic substitution under inert conditions (e.g., using DMF as a solvent at 60–80°C) to minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity crystals .
  • Yield Optimization : Use Pd-catalyzed cross-coupling reactions for pyrrolopyridine core assembly, as demonstrated for structurally analogous compounds .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the octahydropyrrolo[2,3-c]pyrrole core geometry and confirm stereochemistry, as shown for related fluorophenylpyridine derivatives .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and fluorophenyl groups) .
  • UV/Vis Spectroscopy : Characterize electronic transitions to identify π-π* interactions in the pyridine ring, which correlate with bioactivity predictions .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to evaluate CYP1B1 inhibition, following protocols for estrane-pyridine derivatives .
  • In Vitro Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential, as reported for amino- and trifluoromethyl-substituted pyridines .
  • Receptor Binding Studies : Perform competitive binding assays using fluorescence polarization to screen for interactions with steroid hormone receptors .

Advanced Research Questions

Q. How does the spatial arrangement of the octahydropyrrolo[2,3-c]pyrrole core influence binding to enzymatic targets like CYP1B1?

Methodological Answer:

  • Molecular Docking : Simulate ligand-enzyme interactions using software like AutoDock Vina, focusing on hydrogen bonding between the sulfonyl group and CYP1B1’s heme pocket .
  • Crystallography : Compare co-crystal structures of analogs (e.g., 2-(pyridin-3-yl)estradiol) to identify critical binding motifs, such as the pyridine nitrogen’s role in coordinating the enzyme’s active site .
  • SAR Analysis : Modify the pyrrolopyrrole ring’s substituents (e.g., fluorophenyl vs. methoxyphenyl) and quantify changes in IC50_{50} values to map steric and electronic requirements .

Q. What strategies address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer:

  • Metabolic Stability Testing : Use rat liver microsomes to assess compound degradation rates, as instability in vivo may explain reduced efficacy compared to in vitro results .
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves to evaluate bioavailability, leveraging LC-MS/MS for sensitive detection .
  • Model Harmonization : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability, as seen in studies on pyridine-DNA interactions .

Q. How can researchers establish structure-activity relationships (SAR) for modifications at the 4-fluorophenylmethanesulfonyl group?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the fluorophenyl para-position and compare inhibition potencies .
  • Computational Modeling : Apply density functional theory (DFT) to calculate charge distribution and polar surface area, which correlate with membrane permeability and target engagement .
  • Free-Wilson Analysis : Statistically deconstruct bioactivity data to quantify contributions of specific substituents to overall efficacy, as demonstrated for pyridine-based corrosion inhibitors .

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